

Application Notes: PACAP (1-38) in Rodent Models of Neurological Disorders

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Compound of Interest

Compound Name: PACAP (1-38), human, ovine, rat

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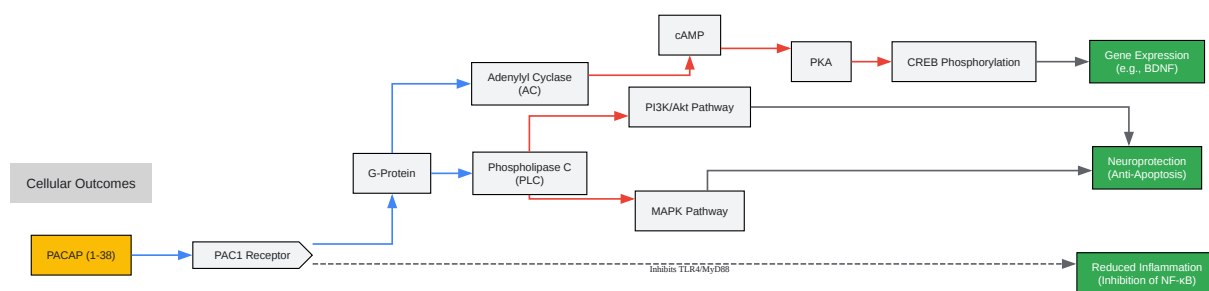
Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two primary bioactive forms, PACAP-38 and PACAP-27.[1] The 38-amino acid form, PACAP (1-38), is the predominant version in the nervous system and has garnered significant attention for its potent neurotrophic and neuroprotective properties.[1][2] Extensive research in various in vitro and in vivo models has demonstrated its ability to protect neurons from diverse insults and promote survival and regeneration.[3][4] This has led to its investigation as a potential therapeutic agent for a range of neurological disorders, including traumatic brain injury (TBI), stroke, Alzheimer's disease (AD), and Parkinson's disease (PD).[2][4][5] PACAP exerts its effects by binding to three G-protein coupled receptors: the PACAP-selective PAC1 receptor and the VPAC1 and VPAC2 receptors, which it shares with the related peptide VIP.[2][6] The neuroprotective actions are primarily mediated through the PAC1 receptor, which is abundantly expressed in the central nervous system.[7] These application notes provide a summary of dosages, administration routes, and experimental protocols for the use of PACAP (1-38) in rodent models of neurological disease.

Key Signaling Pathways

PACAP's neuroprotective effects are mediated through a complex network of intracellular signaling pathways.[1] Upon binding to its primary receptor, PAC1, PACAP initiates cascades that promote cell survival, reduce inflammation, and combat apoptosis.[3] Key pathways include the adenylyl cyclase (AC)-PKA-CREB axis, which upregulates the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), and the PLC and PI3K/Akt

pathways.[3][6] These pathways collectively inhibit apoptotic signaling, including the release of cytochrome C and the activation of caspase-3, and modulate inflammatory responses.[3]



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Caption: PACAP (1-38) signaling pathways leading to neuroprotection.

Quantitative Data Summary

The effective dosage and administration route of PACAP (1-38) are highly dependent on the specific rodent model and the nature of the neurological injury. The following table summarizes dosages used in various preclinical studies.

Neurological Disorder Model	Rodent Species/Strain	PACAP (1-38) Dose	Route of Administration	Key Findings	Reference(s)
Traumatic Brain Injury (TBI)	Rat (Wistar)	100 µg (single dose)	Intracerebroventricular (ICV)	Significantly reduced density of damaged axons in the corticospinal tract. [8] [9] [10]	[8] [9] [10]
Traumatic Brain Injury (TBI)	Rat	1 µL/5µL saline (infusion)	Intracerebroventricular (ICV)	Pretreatment reduced brain edema and neuronal swelling. [9]	[9]
Alzheimer's Disease (AD)	Mouse (APP[V717I] Transgenic)	10 µg/day (for 3 months)	Intranasal (IN)	Improved cognitive function, stimulated non-amyloidogenic APP processing, and increased BDNF expression. [11] [12]	[11] [12]
Alzheimer's Disease (AD)	Mouse (SAMP8)	0.01 µg	Intranasal (IN)	Improved memory. [13]	[13]
Parkinson's Disease (PD)	Rat (6-OHDA model)	0.1 mg	Not Specified	Improved behavioral outcomes and reduced loss of	[14]

dopamine
neurons.[14]

Ischemic Stroke (tMCAO)	Mouse	10 mg/kg (PACAP glycopeptide)	Intraperitonea l (IP)	Reduced infarct size by ~36% when given 1-hour post- reperfusion. [15]
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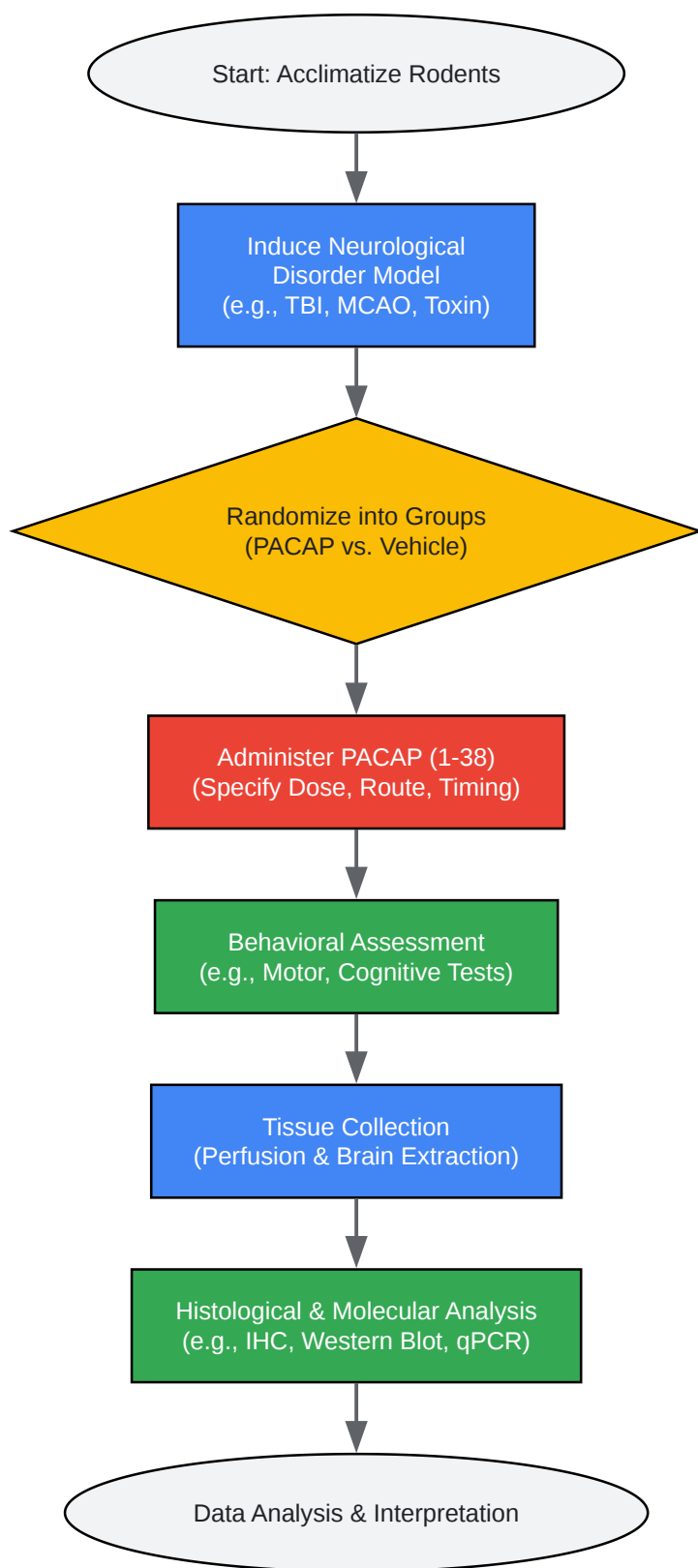
Ischemic Stroke (pMCAO)	Rat	2 µg (bolus injection)	Intracerebrov entricular (ICV)	Pretreatment significantly reduced infarct size at 12 and 24 hours post- occlusion.[16]
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Ischemic Stroke (tMCAO)	Mouse	1 µg/µl (10 µl single dose)	Intranasal (IN)	Reduced infarct volume and promoted functional recovery.[17]
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Subarachnoid Hemorrhage (SAH)	Rat	30 µg/kg and 90 µg/kg	Not Specified	Significantly decreased intracranial pressure and brain water content 24h after SAH. [18]
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Experimental Protocols

Successful application of PACAP (1-38) in rodent models requires careful planning of the experimental workflow, from induction of the neurological disorder to the final analysis.



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Caption: General experimental workflow for PACAP (1-38) studies in rodents.

Protocol 1: Neuroprotection in a Rat Model of Traumatic Brain Injury (TBI)

This protocol is based on studies investigating PACAP's effect on diffuse axonal injury.^{[8][10]}

1. Animal Model:

- Species: Adult male Wistar rats (250-300g).
- Injury Induction: Use an impact acceleration model (e.g., Marmarou model) to induce diffuse axonal injury. This involves anesthetizing the animal and subjecting it to a controlled weight drop onto a helmet affixed to the skull.

2. PACAP (1-38) Administration:

- Preparation: Dissolve lyophilized PACAP (1-38) in sterile saline or vehicle to a final concentration for delivery.
- Administration Route: Intracerebroventricular (ICV) injection.
- Procedure:
 - Following the induction of TBI, place the anesthetized rat in a stereotaxic frame.
 - Drill a small burr hole over the lateral ventricle.
 - Using a Hamilton syringe, slowly inject a single 100 µg dose of PACAP (1-38) into the ventricle.^{[8][9]}
 - Control animals should receive an equivalent volume of the vehicle solution.
 - The injection can be administered immediately, or at delayed time points such as 30 minutes or 1 hour post-injury, to assess the therapeutic window.^{[9][10]}

3. Assessment of Neuroprotection:

- Endpoint: 2 to 24 hours post-injury.

- Tissue Processing: Deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde. Extract the brain for histological analysis.
- Analysis:
 - Perform immunohistochemistry on brain sections (e.g., corticospinal tract).
 - Use an antibody against β -amyloid precursor protein (β -APP), a marker for impaired axoplasmic transport, to identify damaged axons.[\[8\]](#)[\[10\]](#)
 - Quantify the density of β -APP-immunoreactive axonal profiles to determine the extent of injury and compare between PACAP-treated and vehicle-treated groups.

Protocol 2: Ameliorating Pathology in a Mouse Model of Alzheimer's Disease

This protocol is adapted from studies using APP-transgenic mice to assess long-term PACAP treatment.[\[11\]](#)[\[12\]](#)

1. Animal Model:

- Species: APP[V717I]-transgenic mice, a model that develops Alzheimer's-like pathology.
- Age: Begin treatment at a young age (e.g., 1 month old) before significant plaque pathology develops.[\[11\]](#)

2. PACAP (1-38) Administration:

- Preparation: Dissolve PACAP (1-38) in a suitable vehicle for intranasal delivery. One described solution contains NaCl, citric acid, disodium phosphate, and benzalkonium chloride.[\[11\]](#) The final concentration should be 1 μ g/ μ l.
- Administration Route: Intranasal (IN). This non-invasive route can deliver peptides to the CNS, bypassing the blood-brain barrier.[\[6\]](#)
- Procedure:
 - Administer treatment 5 days per week for a long-term period (e.g., 3 months).[\[11\]](#)

- The daily dose is 10 µg per mouse (2.19 nmol/d).[11]
- Gently restrain the mouse and deliver a total of 10 µl of the PACAP solution, applying 5 µl into each nostril using a micropipette.[11]
- Administer an equivalent volume of the vehicle solution to the control group.

3. Assessment of Therapeutic Efficacy:

- Behavioral Testing: After the treatment period, perform cognitive tests such as the Morris water maze or Y-maze to assess learning and memory deficits.
- Molecular Analysis:
 - Euthanize mice and harvest brain tissue.
 - Use quantitative real-time RT-PCR (qPCR) to measure mRNA levels of key genes in brain homogenates, such as BDNF, PAC1 receptor, somatostatin, and the Aβ-degrading enzyme neprilysin.[11][12]
 - Utilize Western blotting or ELISA to quantify protein levels of sAPPα (indicating non-amyloidogenic processing) and the anti-apoptotic protein Bcl-2.[12]

Protocol 3: Reducing Infarct Size in a Mouse Model of Ischemic Stroke

This protocol describes the use of PACAP in a transient Middle Cerebral Artery Occlusion (tMCAO) model.[15][17]

1. Animal Model:

- Species: Adult male mice (e.g., C57BL/6).
- Injury Induction: The tMCAO model involves the temporary occlusion of the middle cerebral artery to induce focal cerebral ischemia.
 - Anesthetize the mouse and make a midline neck incision.

- Expose the common carotid artery and insert a filament (e.g., a 6-0 nylon monofilament with a coated tip) into the internal carotid artery to block the origin of the MCA.
- After a set period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

2. PACAP (1-38) Administration:

- Route 1 (Intranasal):
 - Dose: A single dose of 10 µl of a 1 µg/µl solution.[\[17\]](#)
 - Timing: Administer at various time points post-reperfusion (e.g., 10 min, 1h, 6h) to evaluate the therapeutic window.[\[17\]](#)
- Route 2 (Intraperitoneal - for modified PACAP):
 - Compound: A modified, more stable PACAP glycopeptide.
 - Dose: 10 mg/kg.[\[15\]](#)
 - Timing: Administer 1 hour after reperfusion.[\[15\]](#)

3. Assessment of Neuroprotection:

- Endpoint: Typically 24 to 48 hours post-MCAO.
- Infarct Volume Measurement:
 - Euthanize the animal and rapidly remove the brain.
 - Slice the brain into uniform coronal sections (e.g., 2 mm thick).
 - Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C.
[\[1\]](#) TTC stains viable tissue red, leaving the infarcted (damaged) tissue white.
 - Image the stained sections and use image analysis software to calculate the infarct volume as a percentage of the total hemispheric volume.

- Functional Recovery: Assess sensorimotor deficits using tests like the neurological deficit score (NDS) or cylinder test at various time points post-stroke.

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